2,5-Dihydroxytyrosine
2,5-Dihydroxytyrosine
6-Hydroxy-DL-DOPA is an allosteric inhibitor of RAD52, inhibiting proliferation of BRCA-deficient cancer cells in vitro, also inhibiting APE1.
Brand Name:
Vulcanchem
CAS No.:
21373-30-8
VCID:
VC0516351
InChI:
InChI=1S/C9H11NO5/c10-5(9(14)15)1-4-2-7(12)8(13)3-6(4)11/h2-3,5,11-13H,1,10H2,(H,14,15)
SMILES:
C1=C(C(=CC(=C1O)O)O)CC(C(=O)O)N
Molecular Formula:
C9H11NO5
Molecular Weight:
213.19 g/mol
2,5-Dihydroxytyrosine
CAS No.: 21373-30-8
Inhibitors
VCID: VC0516351
Molecular Formula: C9H11NO5
Molecular Weight: 213.19 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 21373-30-8 |
---|---|
Product Name | 2,5-Dihydroxytyrosine |
Molecular Formula | C9H11NO5 |
Molecular Weight | 213.19 g/mol |
IUPAC Name | 2-amino-3-(2,4,5-trihydroxyphenyl)propanoic acid |
Standard InChI | InChI=1S/C9H11NO5/c10-5(9(14)15)1-4-2-7(12)8(13)3-6(4)11/h2-3,5,11-13H,1,10H2,(H,14,15) |
Standard InChIKey | YLKRUSPZOTYMAT-UHFFFAOYSA-N |
SMILES | C1=C(C(=CC(=C1O)O)O)CC(C(=O)O)N |
Canonical SMILES | C1=C(C(=CC(=C1O)O)O)CC(C(=O)O)N |
Appearance | Solid powder |
Description | 6-Hydroxy-DL-DOPA is an allosteric inhibitor of RAD52, inhibiting proliferation of BRCA-deficient cancer cells in vitro, also inhibiting APE1. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 2,4,5-trihydroxyphenyl-D,L-alanine 2,4,5-trihydroxyphenylalanine 2,5-dihydroxytyrosine 3,4,6-TOPA 3,4,6-trihydroxyphenylalanine 6-hydroxydopa 6-hydroxydopa, (D)-isomer 6-hydroxydopa, (DL)-isomer 6-hydroxydopa, (L)-isomer 6-hydroxydopa, hydrochloride 6-hydroxydopa, hydrochloride, (L)-isomer 6-OHDOPA |
Reference | 1: Chandramouly G, McDevitt S, Sullivan K, Kent T, Luz A, Glickman JF, Andrake M, Skorski T, Pomerantz RT. Small-Molecule Disruption of RAD52 Rings as a Mechanism for Precision Medicine in BRCA-Deficient Cancers. Chem Biol. 2015 Nov 19;22(11):1491-1504. doi: 10.1016/j.chembiol.2015.10.003. Epub 2015 Nov 5. PubMed PMID: 26548611; PubMed Central PMCID: PMC4701204. 2: Simeonov A, Kulkarni A, Dorjsuren D, Jadhav A, Shen M, McNeill DR, Austin CP, Wilson DM 3rd. Identification and characterization of inhibitors of human apurinic/apyrimidinic endonuclease APE1. PLoS One. 2009 Jun 1;4(6):e5740. doi: 10.1371/journal.pone.0005740. PubMed PMID: 19484131; PubMed Central PMCID: PMC2685009. |
PubChem Compound | 107794 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume